Coumarin 343
Overview
Description
Coumarin 343 is a small hydrophilic dye known for its significant fluorescence properties. It is also referred to as coumarin 519. This compound exists in both neutral and anionic forms depending on the pH of the medium . This compound is widely used in various scientific applications due to its unique photophysical properties.
Mechanism of Action
Target of Action
Coumarin 343, also known as Coumarin 519 , is a small hydrophilic dye that plays a key role in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It is primarily used in various applications that include solution dynamic probes, laser dyes, and organic sensitizers in dye-sensitized solar cells .
Mode of Action
The unique chemical structure of this compound facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . Upon photoexcitation, a significant shift in the electron density occurs from the C10 atom to the C4 atom only .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They are involved in various biological and therapeutic properties, including the treatment of various ailments such as cancer, metabolic, and degenerative disorders . The biosynthesis of coumarins in plants and their metabolic pathways have been extensively studied .
Pharmacokinetics
It is known that this compound is unable to penetrate the cell membrane by itself . Depending on the pH of the medium, this compound exists in neutral and anionic forms .
Result of Action
The result of this compound’s action is primarily observed in its role as a fluorophore. It is used in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It is also suitable for studying photo-induced charge injection into other metal oxides such as TiO2, ZrO2, and ZnO .
Action Environment
The action of this compound is influenced by the pH of the medium. Depending on the pH, this compound exists in neutral and anionic forms . Furthermore, the fluorescence behavior of this compound is influenced by excitation with ultraviolet (UV) light .
Preparation Methods
The synthesis of coumarin derivatives, including Coumarin 343, often involves classical reactions such as the Pechmann condensation and Knoevenagel condensation. These reactions typically require specific catalysts and conditions to achieve high yields. For instance, the Knoevenagel reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base . Industrial production methods may involve the use of green chemistry approaches, such as employing green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Coumarin 343 undergoes various chemical reactions, including:
Oxidation: Coumarin derivatives can be oxidized to form coumarin-3-carboxylic acids.
Reduction: Reduction reactions can modify the coumarin core, affecting its photophysical properties.
Substitution: Substitution reactions, such as alkylation and acylation, can introduce different functional groups to the coumarin structure.
Common reagents used in these reactions include potassium carbonate, propargyl bromide, and various sodium azides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Coumarin 343 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of protein interactions and cellular imaging.
Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in dye-sensitized solar cells and as a laser dye
Comparison with Similar Compounds
Coumarin 343 is unique due to its high fluorescence quantum yield and stability in various solvents. Similar compounds include:
Coumarin 102: Known for its use in laser applications.
Coumarin 120: Used in fluorescence microscopy.
Coumarin 151: Employed in dye-sensitized solar cells.
These compounds share similar photophysical properties but differ in their specific applications and structural modifications.
Properties
IUPAC Name |
4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)12-8-10-7-9-3-1-5-17-6-2-4-11(13(9)17)14(10)21-16(12)20/h7-8H,1-6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDCNGXPPGQERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)O)CCCN3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069051 | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55804-65-4 | |
Record name | Coumarin 343 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55804-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin 343 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COUMARIN 343 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GE3Q7LWR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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